

# what is rac Practolol-d3 and its chemical properties

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## Compound of Interest

Compound Name: *rac Practolol-d3*

Cat. No.: *B587756*

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## An In-depth Technical Guide to rac Practolol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **rac Practolol-d3**, a deuterated analog of the selective  $\beta_1$ -adrenergic receptor antagonist, practolol. This document details its chemical properties, outlines established experimental protocols for its synthesis and analysis, and describes its mechanism of action.

## Chemical Properties

Quantitative data for **rac Practolol-d3** and its unlabeled counterpart, practolol, are summarized below. The properties of practolol are provided as a close approximation for its deuterated analog.

Property	rac Practolol-d3	Practolol
CAS Number	1794795-47-3	6673-35-4
Molecular Formula	C <sub>14</sub> H <sub>19</sub> D <sub>3</sub> N <sub>2</sub> O <sub>3</sub>	C <sub>14</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	269.35 g/mol	266.34 g/mol
Melting Point	Not available	134-136 °C
Boiling Point	Not available	Not available
Solubility	Not available	0.490 g/L
Appearance	Solid (expected)	Solid

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **rac Practolol-d3** are presented below. These protocols are based on established methods for the synthesis and analysis of practolol and related deuterated  $\beta$ -blockers.

### Synthesis of rac Practolol-d3

The synthesis of **rac Practolol-d3** can be achieved through a two-step process starting from 4-acetamidophenol. The key step involves the introduction of the deuterated isopropyl group.

#### Step 1: Synthesis of 1-(4-acetamidophenoxy)-2,3-epoxypropane

This initial step is common in the synthesis of many  $\beta$ -blockers.

- Reactants: 4-acetamidophenol and epichlorohydrin.
- Procedure:
  - Dissolve 4-acetamidophenol in a suitable solvent, such as aqueous sodium hydroxide.
  - Add epichlorohydrin to the solution.
  - Stir the reaction mixture at room temperature for several hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.
- Purify the product by column chromatography on silica gel.

## Step 2: Synthesis of **rac Practolol-d3**

This step introduces the deuterated isopropylamino side chain.

- Reactants: 1-(4-acetamidophenoxy)-2,3-epoxypropane and isopropylamine-d7.
- Procedure:
  - Dissolve the purified 1-(4-acetamidophenoxy)-2,3-epoxypropane in a suitable solvent, such as methanol or isopropanol.
  - Add a molar excess of isopropylamine-d7 to the solution.
  - Reflux the reaction mixture for several hours.
  - Monitor the reaction by TLC.
  - Once the reaction is complete, remove the solvent under reduced pressure.
  - Dissolve the residue in a suitable organic solvent and wash with water to remove excess amine.
  - Dry the organic layer and concentrate to obtain crude **rac Practolol-d3**.

## Purification

The crude **rac Practolol-d3** can be purified using the following methods:

- Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a solvent mixture) and allow it to cool slowly to form crystals.

- Column Chromatography: For higher purity, employ column chromatography on silica gel using a suitable eluent system, such as a mixture of dichloromethane and methanol.

## Analysis

The identity and purity of the synthesized **rac Practolol-d3** can be confirmed using the following analytical techniques:

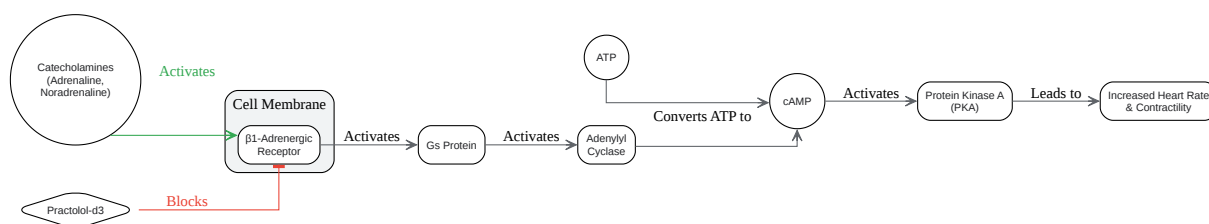
- High-Performance Liquid Chromatography (HPLC):
  - Column: A C18 reversed-phase column is typically used.
  - Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common mobile phase system.
  - Detection: UV detection at a wavelength of approximately 254 nm.
- Mass Spectrometry (MS):
  - Coupling HPLC to a mass spectrometer (LC-MS) allows for the confirmation of the molecular weight of **rac Practolol-d3** ( $m/z = 270.38$  for  $[M+H]^+$ ).
  - Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1H$  NMR and  $^{13}C$  NMR spectroscopy can be used to confirm the overall structure of the molecule. The absence of signals corresponding to the isopropyl protons and the presence of signals characteristic of the rest of the molecule would confirm the deuteration.

## Mechanism of Action

Practolol is a selective antagonist of  $\beta_1$ -adrenergic receptors, which are predominantly located in the heart. By blocking these receptors, practolol inhibits the binding of catecholamines (e.g., adrenaline and noradrenaline), leading to a reduction in heart rate, myocardial contractility, and blood pressure. The introduction of deuterium atoms in **rac Practolol-d3** is not expected to

alter this primary mechanism of action. However, deuteration can sometimes influence the drug's metabolic profile, potentially leading to a longer half-life due to the kinetic isotope effect.

The signaling pathway affected by practolol is illustrated below.

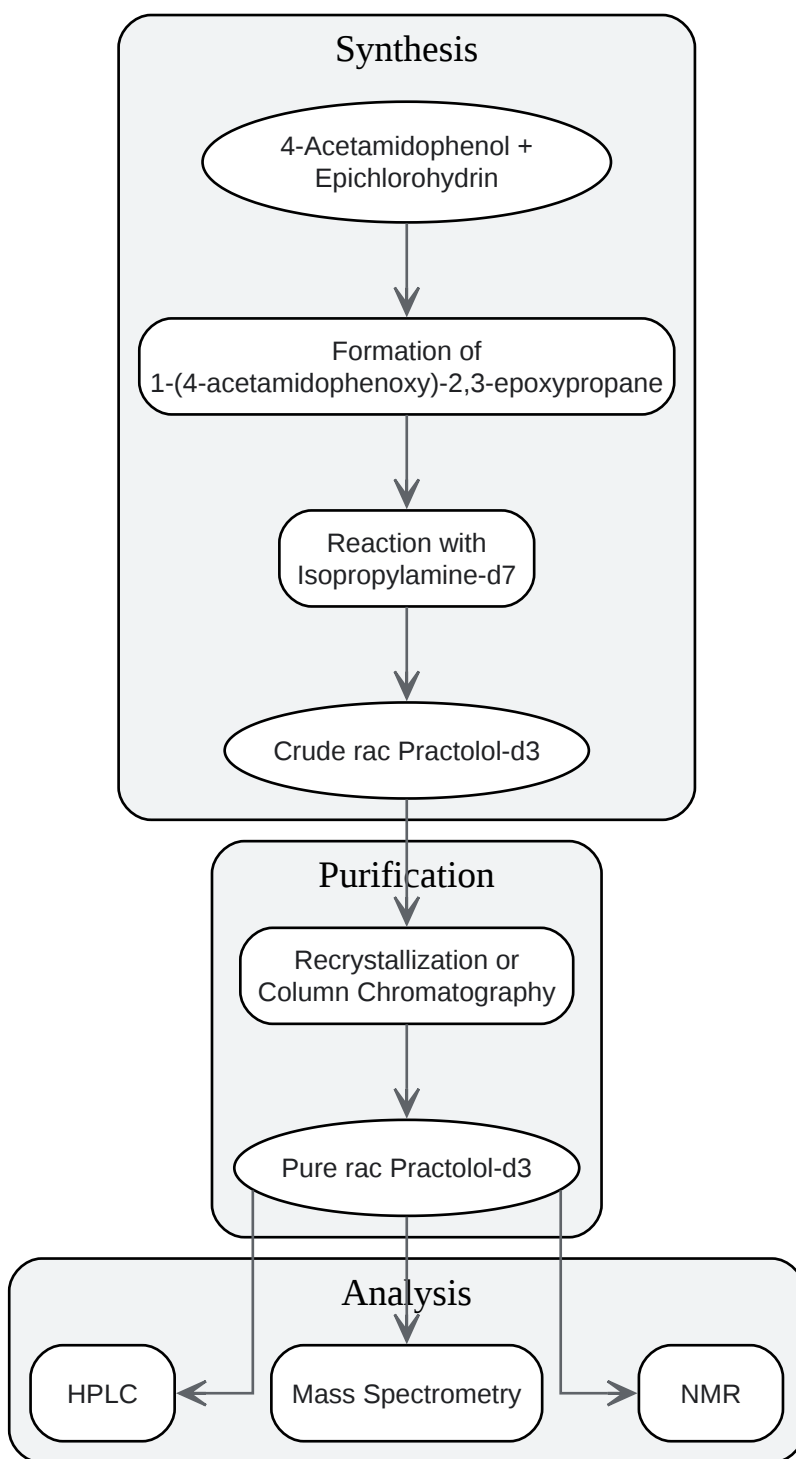


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Caption: Mechanism of action of Practolol-d3 as a  $\beta_1$ -adrenergic antagonist.

## Experimental Workflows

The general workflow for the synthesis and analysis of **rac Practolol-d3** is depicted below.



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Caption: General workflow for the synthesis and analysis of **rac Practolol-d3**.

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